Here are some areas of scientific research involving AMPA:
AMPA acts as a specific agonist for AMPA receptors, mimicking the effects of the neurotransmitter glutamate Source: Wikipedia, [AMPA: ]. Research on AMPA helps scientists understand how glutamate functions in the brain and how it contributes to various neurological processes Source: National Institutes of Health, [PubChem alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid].
Dysfunction of the glutamate system, including AMPA receptors, has been implicated in various neurological disorders such as depression, Alzheimer's disease, and epilepsy Source: National Institutes of Health, [PubChem alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid]. Studying AMPA can provide insights into the mechanisms of these diseases and potentially lead to new treatment strategies.
Due to its role in glutamate signaling, AMPA is a potential target for developing new drugs for neurological conditions. Researchers are investigating compounds that interact with AMPA receptors to modulate their activity for therapeutic purposes Source: PubMed Central, [The role of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors in depression: central mediators of pathophysiology and antidepressant activity?: ].
2-Amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid is a compound belonging to the class of amino acids and heterocyclic compounds. Its molecular formula is C₇H₁₀N₂O₄, with a molecular weight of approximately 186.17 g/mol. The compound features an amino group, a carboxylic acid group, and an oxazole ring, which contributes to its unique properties and biological activities. It is also known by its IUPAC name, (R,S)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, and has the CAS number 74341-63-2 .
AMPA's primary mechanism of action involves binding to AMPA receptors and triggering excitatory postsynaptic potentials (EPSPs) in neurons. These EPSPs play a critical role in learning, memory, and various brain functions []. Furthermore, AMPA receptor activity is modulated by various accessory proteins, influencing the overall response to the neurotransmitter glutamate.
These reactions make it versatile for synthetic applications in organic chemistry.
2-Amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid exhibits significant biological activity, particularly as a neurotransmitter in the central nervous system. It acts primarily as an agonist at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor, which plays a critical role in synaptic plasticity and memory formation. Its neuroprotective effects have been studied in various models of neurodegenerative diseases .
Several synthetic routes have been developed for producing 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid:
These methods often require careful control of reaction conditions to optimize yield and purity .
The compound has several applications in various fields:
Interaction studies have highlighted the binding affinity of 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid with various receptors in the brain. Its interactions with the α-amino-3-hydroxy-5-methylisoxazole propionic acid receptor are particularly significant for understanding its neurophysiological effects. Additionally, studies involving its antagonists provide insights into its mechanism of action and potential therapeutic uses .
Several compounds share structural or functional similarities with 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Amino-3-hydroxypropanoic Acid | C₃H₇NO₃ | Simple structure; lacks oxazole ring |
| 4-Isoxazolepropanoic Acid | C₅H₆N₂O₄ | Contains an isoxazole but different functional groups |
| 2-Amino-N-(5-methylisoxazolyl)acetamide | C₇H₈N₂O₂ | Similar oxazole but with an acetamide functional group |
These compounds differ primarily in their functional groups and biological activities, highlighting the unique role of 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid in neurotransmission and potential therapeutic applications .
Nuclear magnetic resonance spectroscopy represents the most comprehensive analytical technique for the structural characterization of 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid. This analytical approach provides detailed information about the molecular connectivity, stereochemistry, and dynamic properties of the compound through examination of multiple nuclear environments.
The compound exhibits a molecular formula of C₇H₁₀N₂O₄ with a molecular weight of 186.167 g/mol, presenting distinct nuclear magnetic resonance signatures that facilitate unambiguous structural identification [1] [2]. The presence of the oxazole ring system combined with the amino acid functionality creates a unique magnetic environment that can be thoroughly characterized through multinuclear nuclear magnetic resonance analysis.
Proton nuclear magnetic resonance spectroscopy of 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid reveals characteristic resonances that correspond to the various functional groups within the molecule. The methyl group attached to the oxazole ring displays a distinctive singlet typically observed at approximately 2.4 ppm, representing the three equivalent protons of the 5-methyl substituent [3]. The α-proton of the amino acid moiety appears as a characteristic triplet due to coupling with the adjacent methylene protons, while the CH₂ group linking the amino acid backbone to the oxazole ring exhibits complex multipicity patterns.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the identification of distinct carbon environments. The carbonyl carbon of the oxazole ring typically resonates around 167-168 ppm, while the carboxylic acid carbon appears in the expected range of 170-175 ppm [3]. The oxazole ring carbons demonstrate characteristic chemical shifts that distinguish them from aliphatic carbons, with the quaternary carbon bearing the methyl group and the carbon adjacent to the amino acid chain showing distinct downfield shifts.
The correlation between proton and carbon nuclear magnetic resonance data establishes connectivity patterns essential for complete structural assignment. The methyl carbon correlation with its corresponding protons confirms the substitution pattern on the oxazole ring, while the amino acid portion exhibits typical chemical shift patterns consistent with α-amino acid structures . These correlations are particularly valuable in confirming the regioisomeric identity of the compound and distinguishing it from potential structural isomers.
Two-dimensional nuclear magnetic resonance experiments provide critical stereochemical information for 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid. Homonuclear correlation spectroscopy experiments reveal through-bond connectivity patterns that establish the complete carbon skeleton and confirm the substitution pattern on the oxazole ring system [3]. The correlation between the methyl protons and the oxazole ring protons provides unambiguous evidence for the 5-methyl substitution pattern.
Heteronuclear single quantum coherence experiments establish direct carbon-proton connectivities, confirming the assignment of carbon resonances to their corresponding protons. This technique is particularly valuable for differentiating between the various carbon environments within the oxazole ring and the amino acid chain . The heteronuclear multiple bond correlation experiments extend this analysis to reveal long-range carbon-proton interactions, providing information about the connectivity across multiple bonds.
Nuclear Overhauser effect spectroscopy experiments provide crucial stereochemical information about the spatial relationships between protons within the molecule. These experiments are essential for determining the absolute configuration of the amino acid center and the conformational preferences of the molecule in solution [3]. The through-space interactions revealed by nuclear Overhauser effect spectroscopy complement the through-bond connectivity information obtained from other two-dimensional experiments.
High-resolution mass spectrometry provides definitive molecular weight determination and structural confirmation for 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid. The compound exhibits a theoretical monoisotopic mass of 186.064057 Da, which can be accurately determined using modern high-resolution mass spectrometric instrumentation [1]. Electrospray ionization techniques in both positive and negative ion modes facilitate the detection of various ionization states of the compound.
In positive ion mode, the compound typically forms protonated molecular ions [M+H]⁺ at m/z 187, along with sodium adducts [M+Na]⁺ at m/z 209 [6]. The fragmentation pattern observed in tandem mass spectrometry experiments provides structural information about the compound's connectivity and stability. Common fragmentation pathways include loss of the carboxylic acid group (-45 Da) and cleavage of the bond between the amino acid chain and the oxazole ring.
Negative ion mode analysis reveals the deprotonated molecular ion [M-H]⁻ at m/z 185, which often provides cleaner spectra with less complex fragmentation patterns [6]. The high-resolution accurate mass measurements enable the determination of elemental composition and confirm the molecular formula C₇H₁₀N₂O₄. Isotope pattern analysis further validates the structural assignment by confirming the presence of the expected number of carbon, nitrogen, and oxygen atoms.
Collision-induced dissociation experiments reveal characteristic fragmentation patterns that provide structural information about the compound. The oxazole ring system exhibits specific fragmentation pathways that can be used for structural confirmation and differentiation from related compounds [6]. The amino acid portion of the molecule demonstrates typical fragmentation patterns associated with α-amino acids, including deamination and decarboxylation reactions.
Vibrational spectroscopy techniques provide complementary structural information for 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid through the identification of characteristic functional group vibrations. The compound contains multiple functional groups that exhibit distinct vibrational frequencies, enabling comprehensive structural characterization through infrared and Raman spectroscopic analysis.
The oxazole ring system contributes several characteristic vibrations that can be readily identified in vibrational spectra. The C=O stretching vibration of the oxazole ring appears as a strong absorption, while the aromatic C=C and C=N vibrations of the heterocyclic ring contribute to the fingerprint region of the spectrum [7]. The amino acid functionality adds additional complexity through N-H stretching vibrations, C-H stretching and bending modes, and carboxylic acid vibrations.
Infrared spectroscopy of 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid reveals characteristic absorption bands that can be assigned to specific functional groups within the molecule. The broad O-H stretching vibration of the carboxylic acid group typically appears in the region of 2500-3300 cm⁻¹, often overlapping with N-H stretching vibrations from the amino group. The C=O stretching vibration of the carboxylic acid group appears as a strong absorption around 1700-1750 cm⁻¹.
The oxazole ring contributes several characteristic infrared absorption bands. The C=O stretching vibration of the oxazole ring appears as a strong absorption typically observed around 1650-1680 cm⁻¹, distinguishable from the carboxylic acid carbonyl by its slightly lower frequency [7]. The aromatic C=C and C=N stretching vibrations of the heterocyclic ring contribute to absorptions in the 1400-1600 cm⁻¹ region, while the C-N stretching vibrations appear in the 1000-1300 cm⁻¹ range.
The amino acid portion of the molecule contributes characteristic absorption bands including N-H deformation vibrations around 1650 cm⁻¹, C-H stretching vibrations in the 2800-3000 cm⁻¹ region, and various C-H bending modes in the fingerprint region below 1500 cm⁻¹. The methyl group on the oxazole ring contributes symmetric and asymmetric C-H stretching vibrations around 2850-2950 cm⁻¹, along with characteristic methyl deformation vibrations.
Raman spectroscopy provides complementary vibrational information for 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid, particularly valuable for the characterization of symmetric vibrations and carbon-carbon stretching modes. The technique offers distinct advantages for the analysis of aqueous solutions and provides enhanced sensitivity for aromatic ring vibrations compared to infrared spectroscopy.
The oxazole ring system exhibits characteristic Raman bands that serve as diagnostic indicators for this heterocyclic system. The ring breathing modes and symmetric stretching vibrations of the oxazole ring appear as strong Raman bands in the 800-1200 cm⁻¹ region, while the aromatic C=C stretching vibrations contribute to bands in the 1400-1600 cm⁻¹ range. The C=O stretching vibration of the oxazole ring appears as a strong Raman band, often more intense than the corresponding infrared absorption.
The amino acid functionality contributes several characteristic Raman bands including C-C stretching vibrations of the backbone, C-N stretching modes, and various skeletal vibrations. The carboxylic acid group exhibits characteristic Raman bands including C=O stretching vibrations and C-O stretching modes. The methyl group attached to the oxazole ring contributes symmetric C-H stretching vibrations that appear as strong Raman bands around 2850-2950 cm⁻¹.
The Raman spectrum serves as a molecular fingerprint for 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid, enabling unambiguous identification and differentiation from related compounds [8]. The combination of infrared and Raman spectroscopic data provides comprehensive vibrational characterization that complements the structural information obtained from nuclear magnetic resonance and mass spectrometric analyses.
| Spectroscopic Technique | Key Diagnostic Features | Typical Frequency/Chemical Shift Range |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Methyl group singlet | 2.4 ppm |
| ¹³C Nuclear Magnetic Resonance | Oxazole carbonyl carbon | 167-168 ppm |
| ¹³C Nuclear Magnetic Resonance | Carboxylic acid carbon | 170-175 ppm |
| High-Resolution Mass Spectrometry | Molecular ion [M+H]⁺ | m/z 187 |
| High-Resolution Mass Spectrometry | Sodium adduct [M+Na]⁺ | m/z 209 |
| Infrared Spectroscopy | Carboxylic acid C=O stretch | 1700-1750 cm⁻¹ |
| Infrared Spectroscopy | Oxazole C=O stretch | 1650-1680 cm⁻¹ |
| Infrared Spectroscopy | O-H stretch (carboxylic acid) | 2500-3300 cm⁻¹ |
| Raman Spectroscopy | Ring breathing modes | 800-1200 cm⁻¹ |
| Raman Spectroscopy | Aromatic C=C stretch | 1400-1600 cm⁻¹ |